molecular formula C9H12N2O2 B2923921 Methyl 6-methyl-3-(methylamino)picolinate CAS No. 1256837-36-1

Methyl 6-methyl-3-(methylamino)picolinate

Cat. No.: B2923921
CAS No.: 1256837-36-1
M. Wt: 180.207
InChI Key: KCRAUEZJFGPGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-3-(methylamino)picolinate is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of picolinic acid and is primarily used in research and industrial applications. This compound is known for its unique structure, which includes a methylamino group attached to the picolinate ring, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-3-(methylamino)picolinate typically involves the reaction of 6-methylpicolinic acid with methylamine. The process can be summarized as follows:

    Starting Material: 6-methylpicolinic acid.

    Reagent: Methylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as:

    Purification: The crude product is purified using techniques like recrystallization or chromatography.

    Quality Control: Analytical methods such as NMR, HPLC, and LC-MS are used to ensure the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-3-(methylamino)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methylamino group to an amine.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted picolinates.

Scientific Research Applications

Methyl 6-methyl-3-(methylamino)picolinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-3-(methylamino)picolinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(aminomethyl)picolinate: Similar structure but with an aminomethyl group instead of a methylamino group.

    6-Methylpicolinic acid: The parent compound without the methylamino group.

    Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate: Another picolinate derivative with different substituents.

Uniqueness

Methyl 6-methyl-3-(methylamino)picolinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 6-methyl-3-(methylamino)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-4-5-7(10-2)8(11-6)9(12)13-3/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRAUEZJFGPGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)NC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.